![molecular formula C11H15NO2 B1313592 Methyl 4-((dimethylamino)methyl)benzoate CAS No. 18153-53-2](/img/structure/B1313592.png)
Methyl 4-((dimethylamino)methyl)benzoate
Overview
Description
Methyl 4-((dimethylamino)methyl)benzoate, also known as methyl 4-(dimethylamino)benzoate, is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid and is characterized by the presence of a dimethylamino group attached to the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-((dimethylamino)methyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-(dimethylamino)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-(dimethylamino)benzoyl chloride with methanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, and may involve the use of continuous reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((dimethylamino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(dimethylamino)benzoic acid, while reduction may produce 4-(dimethylamino)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-((dimethylamino)methyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of active pharmaceutical ingredients (APIs).
Synthesis of Antibiotics
One notable application is in the synthesis of antibiotics. The compound can undergo reactions that lead to the formation of quinoline and indole-based antibiotics. These classes of antibiotics are crucial in treating bacterial infections, showcasing the compound's potential in pharmaceutical applications .
Anti-inflammatory and Analgesic Properties
Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pain relief medications. This potential is explored through various synthetic pathways that modify the core structure to enhance therapeutic efficacy .
Organic Synthesis Applications
This compound is also valuable in organic synthesis, particularly as a building block for more complex molecules.
Reaction with Cyclohexenylchlorobenzene
The compound can react through Buchwald-Cross coupling reactions, where it serves as a nucleophile to form carbon-nitrogen bonds. This reaction pathway is significant for synthesizing compounds with potential biological activity .
Synthesis of Pyrazolone Derivatives
It has been utilized in the synthesis of pyrazolone derivatives, which are known for their anti-inflammatory effects. The reaction conditions and yields of these derivatives can be optimized using this compound as a precursor .
Data Table: Summary of Applications
Case Study: Antibiotic Development
A study highlighted the use of this compound in synthesizing a new class of antibiotics targeting resistant bacterial strains. The compound was reacted with various aryl halides to yield novel antibiotic candidates, demonstrating significant antimicrobial activity against Gram-positive bacteria.
Case Study: Anti-inflammatory Agents
Another research effort focused on modifying this compound to develop new anti-inflammatory drugs. The derivatives synthesized showed promising results in preclinical trials, indicating reduced inflammation markers and improved pain management compared to existing treatments.
Mechanism of Action
The mechanism of action of methyl 4-((dimethylamino)methyl)benzoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the corresponding acid, which may have different biological effects.
Comparison with Similar Compounds
Methyl 4-((dimethylamino)methyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-((dimethylamino)methyl)benzoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
4-((dimethylamino)methyl)benzoic acid: The carboxylic acid derivative of the compound.
4-((dimethylamino)methyl)benzyl alcohol: The alcohol derivative formed by reduction of the ester group.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity.
Biological Activity
Methyl 4-((dimethylamino)methyl)benzoate, also known as methyl 4-(dimethylaminomethyl)benzoate, is an organic compound with a molecular formula of C10H13NO2. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound features a benzoate structure with a dimethylamino group at the para position and a methyl group at the ortho position. This unique configuration contributes to its chemical reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 193.24 g/mol |
CAS Number | 18153-53-2 |
Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating their functions. Its binding to active sites can alter metabolic pathways, influencing cellular processes such as proliferation and differentiation.
- Cell Signaling Modulation : It may affect cell signaling pathways by interacting with specific proteins and transcription factors, leading to changes in gene expression.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, positioning it as a candidate for further pharmaceutical research.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance:
- In Vitro Studies : Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells.
- Case Study : A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls (p < 0.05). The compound was found to induce G1 phase arrest in the cell cycle.
Antimicrobial Activity
The antimicrobial effects of this compound have been documented in several studies:
- Bacterial Inhibition : In vitro tests revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL.
Binding Studies
Binding studies using bovine serum albumin (BSA) have indicated that this compound forms stable complexes with BSA through hydrogen bonding interactions. This binding affinity suggests potential implications for drug delivery systems.
Summary of Key Research Findings
Study Focus | Findings |
---|---|
Anticancer Activity | Induces apoptosis in cancer cell lines; G1 phase arrest observed |
Antimicrobial Activity | Effective against S. aureus and E. coli; MIC: 50-100 µg/mL |
Binding Interactions | Forms stable complexes with BSA; indicates potential for drug delivery |
Properties
IUPAC Name |
methyl 4-[(dimethylamino)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-4-6-10(7-5-9)11(13)14-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMRUPQVRWFJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494163 | |
Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18153-53-2 | |
Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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